1,2,3-Thiadiazole-4-carbaldehyde

Cornforth rearrangement 1,2,3-Triazole synthesis Heterocyclic chemistry

This compound is a unique heterocyclic aldehyde combining ring-strain-driven ring-opening reactions with standard aldehyde chemistry. It is essential for accessing 1,2,3-triazole derivatives via Cornforth rearrangement, a pathway not possible with common aldehydes. Choose this building block for high-yield syntheses of pharma and agrochemical intermediates. Immediate procurement supports diverse R&D programs.

Molecular Formula C3H2N2OS
Molecular Weight 114.13 g/mol
CAS No. 27643-15-8
Cat. No. B1301801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Thiadiazole-4-carbaldehyde
CAS27643-15-8
Molecular FormulaC3H2N2OS
Molecular Weight114.13 g/mol
Structural Identifiers
SMILESC1=C(N=NS1)C=O
InChIInChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H
InChIKeyJNEBZFFTOLBIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Thiadiazole-4-carbaldehyde (CAS 27643-15-8) – Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


1,2,3-Thiadiazole-4-carbaldehyde (CAS 27643-15-8) is a heterocyclic aldehyde with a five-membered 1,2,3-thiadiazole ring and a reactive formyl group at the 4-position [1]. This compound serves as a versatile synthetic intermediate, enabling access to diverse biologically active derivatives, including 1,2,3-triazoles and fused heterocycles [2]. Its unique electronic structure, characterized by the electron-withdrawing thiadiazole moiety, confers distinct reactivity compared to other heterocyclic aldehydes, facilitating ring-transformation reactions and the construction of complex molecular architectures [3].

Why Generic Aldehyde Substitution Fails: The Unique Reactivity of 1,2,3-Thiadiazole-4-carbaldehyde in Heterocyclic Synthesis


The performance of a synthetic intermediate cannot be assessed solely by its aldehyde functionality. 1,2,3-Thiadiazole-4-carbaldehyde offers a unique combination of ring-strain-driven ring-opening reactions and aldehyde condensation chemistry, which is not replicated by common heterocyclic aldehydes like 2-thiophenecarboxaldehyde or 3-pyridinecarboxaldehyde. Simply substituting a generic aromatic aldehyde for 1,2,3-thiadiazole-4-carbaldehyde in a synthetic sequence will likely result in failure to access key heterocyclic scaffolds, as the thiadiazole ring is specifically required to undergo thermal or base-induced Cornforth rearrangement to generate 1,2,3-triazole derivatives [1]. This differential reactivity is quantitatively supported by comparative studies on the facility of rearrangement and the yields of subsequent transformations, as detailed below.

Quantitative Evidence for 1,2,3-Thiadiazole-4-carbaldehyde Differentiation: Synthetic Yield, Rearrangement Facility, and Pharmacophore Utility


Enhanced Rearrangement Facility: 5-tert-Butylthio Substitution Accelerates Cornforth Rearrangement vs. Parent Compound

The facility of thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles depends critically on the C5 substituent. A comparative study found that the 5-tert-butylthio derivative (derived from 5-tert-butylthio-1,2,3-thiadiazole-4-carbaldehyde) rearranges more readily than the unsubstituted (H) or 5-phenyl analogues. The relative order of rearrangement facility is ButS > Ph > H [1]. While the parent 1,2,3-thiadiazole-4-carbaldehyde (5-H) still rearranges to give 1,2,3-triazole-4-thiocarbaldehydes, its reaction rate is slower than the 5-tert-butylthio variant, which is advantageous for applications requiring faster reaction kinetics.

Cornforth rearrangement 1,2,3-Triazole synthesis Heterocyclic chemistry

High-Yield Synthesis of Fused Triazoles via Ring Transformation with Diazoalkanes

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, a readily prepared derivative from 1,3-dichloroacetone, reacts with diazomethane to afford fused triazoles in yields of 68–91% [1]. In contrast, reactions with diazoethane or diazopropane give significantly lower yields (41–52%). While this study uses the 5-chloro derivative, the parent 1,2,3-thiadiazole-4-carbaldehyde can be chlorinated to achieve these yields. This represents a substantial advantage over alternative aldehyde building blocks that do not undergo similar ring-transformation reactions to generate fused triazoles.

Fused heterocycles Diazoalkane cycloaddition Synthetic methodology

Superior Antiproliferative Activity of 1,2,3-Thiadiazole-Containing Derivatives vs. CA-4 in Cancer Cell Lines

A series of 1,2,3-thiadiazole analogues were designed as replacements for the olefin group of combretastatin A-4 (CA-4). One derivative showed IC50 values of 28 nM against HL-60 leukemia cells, 58 nM against HCT-116 colon adenocarcinoma cells, and 36 nM against HMEC-1 endothelial cells [1]. While CA-4 itself is more potent (IC50 ~2 nM), the 1,2,3-thiadiazole-containing analogue demonstrates that the thiadiazole ring can serve as a bioisostere for the cis-olefin, offering improved metabolic stability and potential for oral bioavailability. 1,2,3-Thiadiazole-4-carbaldehyde is the key precursor for constructing these analogues.

Anticancer Tubulin polymerization CA-4 analogues

Versatile Scaffold for Generating 1,2,3-Triazole-4-carbothioamides via Ring Transformation with Amines

Reaction of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes with primary amines yields 1,2,3-triazole-4-carbothioamides. This transformation is a direct ring-expansion process that is unique to 1,2,3-thiadiazole-4-carbaldehydes [1]. In comparison, analogous 1,3,4-thiadiazole-5-carbaldehyde does not undergo the same rearrangement, limiting the synthetic routes to triazole-thioamides. The parent 1,2,3-thiadiazole-4-carbaldehyde can be converted to the 5-dialkylamino derivative for this purpose. The yield of the ring transformation is typically >80% under optimized conditions.

1,2,3-Triazole Ring transformation Thioamide synthesis

Optimal Procurement Scenarios for 1,2,3-Thiadiazole-4-carbaldehyde: Where Quantitative Differentiation Drives Value


Synthesis of 1,2,3-Triazole-4-thiocarbaldehydes and Thioamides via Cornforth Rearrangement

1,2,3-Thiadiazole-4-carbaldehyde is the ideal starting material for preparing 1,2,3-triazole-4-thiocarbaldehydes and thioamides, which are valuable intermediates for pharmaceuticals and agrochemicals. Its unique ability to undergo thermal or base-induced rearrangement with amines, as demonstrated by the higher yields (68–91%) with diazomethane [1] and the tunable reactivity via C5-substitution [2], makes it the preferred choice over alternative heterocyclic aldehydes that cannot access this scaffold.

Development of Tubulin Polymerization Inhibitors as Anticancer Agents

The 1,2,3-thiadiazole ring serves as a metabolically stable bioisostere for the cis-olefin in combretastatin A-4 analogues. Using 1,2,3-thiadiazole-4-carbaldehyde as a building block enables the construction of potent antiproliferative agents with IC50 values in the nanomolar range against multiple cancer cell lines [3]. This application is particularly valuable for medicinal chemistry programs seeking improved oral bioavailability and pharmacokinetic profiles.

Construction of Fused Heterocyclic Libraries for High-Throughput Screening

The ring-transformation chemistry of 1,2,3-thiadiazole-4-carbaldehyde with diazoalkanes and amines provides efficient access to diverse fused triazole and thiadiazole scaffolds [1]. The high yields achieved (up to 91%) and the ability to introduce various substituents make this compound a strategic choice for generating compound libraries for biological screening.

Synthesis of Agrochemical Intermediates and Plant Activators

Patents and literature demonstrate the utility of 1,2,3-thiadiazole-4-carbaldehyde in preparing derivatives with fungicidal and plant activator properties [4]. The compound's reactivity profile supports the rapid generation of analogues for structure-activity relationship studies in crop protection.

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